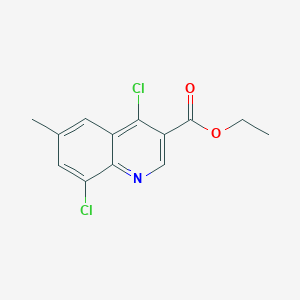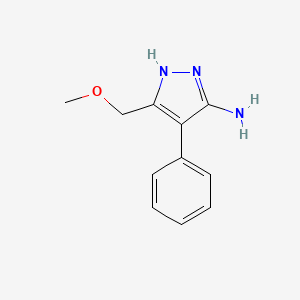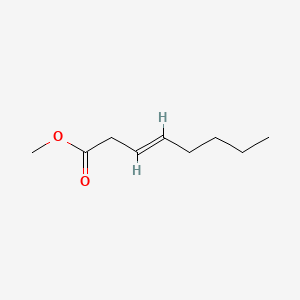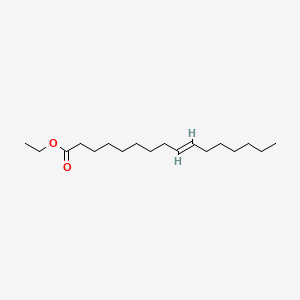
4,8-Dichloro-6-methylquinoline-3-carboxylic acid ethyl ester
Vue d'ensemble
Description
4,8-Dichloro-6-methylquinoline-3-carboxylic acid ethyl ester is a chemical compound with the molecular formula C13H11Cl2NO2 . It is used for experimental and research purposes .
Molecular Structure Analysis
The molecular structure of 4,8-Dichloro-6-methylquinoline-3-carboxylic acid ethyl ester consists of 13 carbon atoms, 11 hydrogen atoms, 2 chlorine atoms, 1 nitrogen atom, and 2 oxygen atoms .Physical And Chemical Properties Analysis
The physical and chemical properties of 4,8-Dichloro-6-methylquinoline-3-carboxylic acid ethyl ester include its molecular weight and empirical formula . More specific properties such as melting point, boiling point, and density were not found in the search results.Applications De Recherche Scientifique
Sure! Here is a comprehensive analysis of the scientific research applications of 4,8-Dichloro-6-methylquinoline-3-carboxylic acid ethyl ester, focusing on six unique applications:
Pharmaceutical Intermediates
4,8-Dichloro-6-methylquinoline-3-carboxylic acid ethyl ester: is widely used as an intermediate in the synthesis of various pharmaceutical compounds. Its unique structure allows it to be a building block for drugs targeting a range of diseases, including bacterial and viral infections . The compound’s quinoline core is particularly valuable in medicinal chemistry for developing new therapeutic agents.
Antimicrobial Agents
Research has shown that derivatives of quinoline, including 4,8-Dichloro-6-methylquinoline-3-carboxylic acid ethyl ester , exhibit significant antimicrobial properties. These compounds are effective against a variety of pathogens, making them potential candidates for developing new antibiotics. Their ability to disrupt microbial cell processes is a key area of study.
Organic Synthesis
In organic chemistry, 4,8-Dichloro-6-methylquinoline-3-carboxylic acid ethyl ester is utilized in various synthetic pathways. It serves as a precursor for the synthesis of more complex molecules, facilitating the creation of novel compounds with potential applications in materials science and drug development. Its reactivity and stability make it a valuable reagent in synthetic organic chemistry.
Catalysis
The compound is also explored for its role in catalytic processes. Its structure allows it to act as a ligand in metal-catalyzed reactions, such as Suzuki-Miyaura coupling . This application is crucial for forming carbon-carbon bonds in the synthesis of pharmaceuticals and fine chemicals, enhancing the efficiency and selectivity of these reactions.
Fluorescent Probes
4,8-Dichloro-6-methylquinoline-3-carboxylic acid ethyl ester: and its derivatives are investigated for their potential use as fluorescent probes. These compounds can be used in biological imaging to study cellular processes and molecular interactions. Their fluorescence properties make them useful tools in bioanalytical applications.
Material Science
In material science, this compound is studied for its potential in developing new materials with unique properties. Its incorporation into polymers and other materials can enhance their thermal stability, mechanical strength, and other desirable characteristics. This makes it a valuable component in the design of advanced materials for various industrial applications.
Propriétés
IUPAC Name |
ethyl 4,8-dichloro-6-methylquinoline-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11Cl2NO2/c1-3-18-13(17)9-6-16-12-8(11(9)15)4-7(2)5-10(12)14/h4-6H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMWKASSZIIRSIQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C2C(=CC(=CC2=C1Cl)C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11Cl2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80408247 | |
| Record name | 6J-032 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80408247 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,8-Dichloro-6-methylquinoline-3-carboxylic acid ethyl ester | |
CAS RN |
338795-14-5 | |
| Record name | 6J-032 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80408247 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![Benzo[a]pyrene-7,8-d2](/img/structure/B1609342.png)
![2-Nitro-4-[(trifluoromethyl)sulfonyl]phenol](/img/structure/B1609343.png)







